Product packaging for Glycyl-DL-phenylalanine(Cat. No.:CAS No. 34258-14-5)

Glycyl-DL-phenylalanine

Cat. No.: B1265997
CAS No.: 34258-14-5
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-UHFFFAOYSA-N
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Description

This article explores the chemical and biochemical characteristics of Glycyl-D-phenylalanine, a dipeptide of significant interest in various scientific fields. The focus will be on its fundamental properties within peptide chemistry, the broader importance of peptides containing D-amino acids, and the specific research that has been conducted on this particular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B1265997 Glycyl-DL-phenylalanine CAS No. 34258-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Phenylalanine
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CAS No.

721-66-4, 34258-14-5, 3321-03-7
Record name Glycylphenylalanine
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Record name Glycylphenylalanine
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Record name Glycyl-DL-phenylalanine
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Record name L-Phenylalanine, N-glycyl-
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Record name N-glycyl-3-phenyl-DL-alanine
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Synthetic Strategies and Chemical Derivatization of Glycyl D Phenylalanine

Direct Synthesis Approaches for Glycyl-D-phenylalanine

The direct synthesis of Glycyl-D-phenylalanine, like other dipeptides, involves the formation of a peptide bond between the carboxyl group of glycine (B1666218) and the amino group of D-phenylalanine. This can be achieved through both chemical and enzymatic methods.

Chemical synthesis often requires the protection of the amino group of glycine and the carboxyl group of D-phenylalanine to prevent unwanted side reactions, such as polymerization. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), while the carboxyl group is typically protected as an ester. The coupling of the protected amino acids is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by deprotection to yield the dipeptide.

Enzymatic synthesis offers a greener alternative, often providing high stereoselectivity and milder reaction conditions. Phenylalanine ammonia lyases (PALs), for instance, are enzymes that can catalyze the amination of cinnamic acids to produce phenylalanine and its analogues. nih.govfrontiersin.org By employing PAL variants with enhanced activity towards D-phenylalanine, it is possible to synthesize the D-amino acid precursor from inexpensive starting materials like cinnamic acid. nih.govresearchgate.net This can be part of a multi-enzymatic cascade process to achieve high yields and excellent optical purity. nih.govrsc.org Once D-phenylalanine is obtained, it can be coupled with glycine using ligases or other peptide-bond forming enzymes.

Multicomponent Reactions for Glycyl-D-phenylalanine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. sciepub.com These reactions are highly efficient and allow for the rapid generation of molecular diversity, making them ideal for creating libraries of compounds for drug discovery. beilstein-journals.org

For the synthesis of Glycyl-D-phenylalanine derivatives, the Ugi four-component reaction (Ugi-4CR) is particularly relevant. nih.govmdpi.comorganic-chemistry.org This reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides. sciepub.comorganic-chemistry.org By using components related to glycine and D-phenylalanine, a wide array of complex dipeptide derivatives can be synthesized efficiently. For example, using a phenylalanine-derived component as the amine or carboxylic acid allows for the incorporation of this core structure into a larger, more functionalized molecule in a single synthetic operation. nih.govmdpi.com

Ugi Four-Component Reaction in Dipeptide Functionalization

The Ugi four-component reaction (Ugi-4CR) is a cornerstone transformation for synthesizing peptide mimetics and functionalized dipeptides in a single, atom-economical step. researchgate.netnih.gov The reaction's versatility allows for the introduction of diverse chemical functionalities into a peptide-like scaffold. nih.govresearchgate.net

The general mechanism involves the initial condensation of an amine and an aldehyde to form an imine. This is followed by the addition of a carboxylic acid and an isocyanide, which, after a series of steps including a Mumm rearrangement, yields a stable α-acylamino amide product. organic-chemistry.org

In the context of Glycyl-D-phenylalanine, the Ugi-4CR can be employed to create di-N-substituted derivatives. nih.govmdpi.com For instance, by using D-phenylalanine as the amine component, glycine as the carboxylic acid component, and varying the aldehyde and isocyanide, a library of derivatives can be generated. These derivatives have been explored for various biological applications, including as potential acetylcholinesterase inhibitors. nih.govmdpi.com The reaction provides a platform for post-synthetic modification of peptides, mimicking post-translational processes and enabling the synthesis of complex peptidomimetics. nih.gov

Table 1: Ugi Four-Component Reaction for Glycyl-D-phenylalanine Derivatives
Amine ComponentCarboxylic Acid ComponentAldehyde ComponentIsocyanide ComponentResulting Structure
D-phenylalanine methyl esterN-acetylglycineFormaldehydetert-Butyl isocyanideComplex peptidomimetic containing the Gly-D-Phe core
Glycine methyl esterN-Boc-D-phenylalanineBenzaldehydeCyclohexyl isocyanideFunctionalized dipeptide derivative

Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

Both solid-phase and solution-phase synthesis are established methods for producing peptides, each with distinct advantages and applications.

Solid-Phase Peptide Synthesis (SPPS) , developed by Bruce Merrifield, revolutionized peptide synthesis. peptide.com In this method, the C-terminal amino acid (in this case, D-phenylalanine) is anchored to an insoluble polymer resin. peptide.comnih.gov The peptide chain is then elongated by sequentially adding protected amino acids (e.g., Fmoc-glycine). After each coupling step, excess reagents and byproducts are removed by simple filtration and washing. mdpi.org This process can be automated, allowing for the efficient synthesis of long peptides. peptide.com Once the desired sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed. nih.gov

Solution-Phase Peptide Synthesis is the classical method where all reactions occur in a homogeneous solution. nih.gov This approach allows for the purification and characterization of intermediates after each step, which can be advantageous for ensuring the purity of the final product. While generally more time-consuming and less amenable to automation than SPPS, solution-phase synthesis is highly scalable and remains the method of choice for the large-scale production of some peptides and for certain complex structures that are difficult to assemble on a solid support. nih.govrsc.org

Table 2: Comparison of Peptide Synthesis Methodologies
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Peptide chain is assembled on an insoluble polymer support. peptide.comAll reactions are carried out in solution. nih.gov
Purification Excess reagents removed by washing and filtration. mdpi.orgRequires conventional purification (e.g., chromatography, crystallization) after each step.
Automation Easily automated. peptide.comDifficult to automate.
Scalability Typically used for small to medium scale.Highly scalable for industrial production. nih.gov
Advantages Speed, efficiency, ease of purification, automation. study.comScalability, purification of intermediates, suitable for complex peptides. rsc.org

Rational Design and Synthesis of Glycyl-D-phenylalanine Containing Peptidomimetics

Peptidomimetics are compounds that mimic the three-dimensional structure and biological function of peptides but have been modified to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. researchgate.netupc.edu The Glycyl-D-phenylalanine scaffold is a valuable starting point for designing such molecules.

The rational design process often begins by identifying the key amino acid residues responsible for the biological activity of a parent peptide. researchgate.net For peptides containing Glycyl-D-phenylalanine, this dipeptide unit may be crucial for binding to a biological target, such as an enzyme or receptor. mdpi.org Synthetic strategies then focus on creating analogs where the peptide backbone is altered or side chains are modified to enhance desired properties.

The Ugi four-component reaction is a powerful tool in this context, enabling the synthesis of libraries of phenylalanine-containing peptidomimetics. nih.govmdpi.comkuleuven.be By systematically varying the inputs of the Ugi reaction, chemists can explore the structure-activity relationships (SARs) and optimize compounds for specific targets, such as HIV capsid proteins. nih.govmdpi.comkuleuven.be This approach allows for the creation of novel molecular scaffolds that correctly position the key pharmacophoric elements of the original peptide in three-dimensional space. researchgate.net

Derivatization Methodologies for Enhanced Research Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or purification. For Glycyl-D-phenylalanine, derivatization of its primary amino group is common.

This modification can serve several purposes:

Enhance Detectability : By attaching a chromophoric or fluorophoric group, the molecule can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. nih.govnih.gov

Improve Chromatographic Separation : Derivatization can alter the polarity of the molecule, leading to better separation from other components in a complex mixture. mdpi.com

Serve as a Protecting Group : In peptide synthesis, derivatization of the N-terminal amine with a protecting group like Fmoc is a fundamental step to control the sequence of amino acid addition. peptide.com

Applications of Fluorenylmethoxycarbonyl (FMOC) Derivatization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide chemistry and analysis. Its derivatization agent, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), reacts readily with primary and secondary amines, such as the N-terminal amine of Glycyl-D-phenylalanine, under alkaline conditions to form a stable carbamate (B1207046). ikm.org.myresearchgate.net

In Peptide Synthesis : The Fmoc group is the cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). peptide.com It serves as a temporary protecting group for the α-amino group of the incoming amino acid. Its key advantage is that it is stable to acidic conditions but can be readily cleaved by a mild base (e.g., piperidine), leaving other acid-labile side-chain protecting groups intact. This orthogonality is crucial for the successful synthesis of complex peptides.

In Analytical Chemistry : Fmoc-Cl is a popular pre-column derivatization reagent for the analysis of amino acids and peptides by HPLC. nih.govnih.gov The Fmoc group imparts strong UV absorbance and fluorescence to the analyte, allowing for highly sensitive detection. ikm.org.my The derivatization reaction is typically rapid, and the resulting Fmoc-dipeptide is stable, enabling accurate and reproducible quantification at very low concentrations, with detection limits in the femtomole range. researchgate.netnih.gov

Table 3: Conditions for FMOC Derivatization for HPLC Analysis
ParameterTypical ConditionReference
Reagent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) nih.gov
pH Alkaline (e.g., pH 9-10 with borate buffer) nih.govikm.org.my
Solvent Aqueous-organic mixture (e.g., acetonitrile/water) ikm.org.my
Reaction Time 5-20 minutes at room temperature nih.govresearchgate.net
Detection Method HPLC with Fluorescence or UV detection nih.gov

Functionalization with Phthalylglycyl Chloride for Analytical Purposes

The derivatization of small, polar molecules like Glycyl-D-phenylalanine is a common strategy to enhance their detectability in analytical techniques such as reversed-phase liquid chromatography-mass spectrometry (LC-MS). Phthalylglycyl chloride has been investigated as a derivatization agent for primary and secondary amines, including amino acids, to improve their chromatographic retention and ionization efficiency.

The reaction involves the nucleophilic attack of the free amino group of Glycyl-D-phenylalanine on the acyl chloride of phthalylglycyl chloride. This results in the formation of a stable amide bond, yielding a larger, less polar derivative. The introduction of the phthalimide group significantly increases the hydrophobicity of the resulting molecule, leading to better retention on reversed-phase chromatographic columns. Furthermore, the presence of the additional nitrogen atom in the phthalimide structure can enhance the ionization efficiency in positive electrospray ionization mass spectrometry.

Research on the derivatization of similar molecules, such as adrenaline, dopamine, and other amino acids, has shown that the reaction with phthalylglycyl chloride can be optimized to achieve high yields. Key parameters influencing the derivatization include pH, temperature, and reaction time. For instance, studies have demonstrated that a reaction pH of around 6.5 and a temperature of 30°C for a duration of 10 minutes can lead to derivatization yields of 95-97%. It is crucial to use a freshly prepared solution of phthalylglycyl chloride as it is susceptible to hydrolysis in aqueous solutions. The stability of the resulting derivatives is also pH-dependent, with optimal stability observed at a pH of 6.5.

The derivatized Glycyl-D-phenylalanine can then be readily analyzed by LC-MS/MS, allowing for sensitive and accurate quantification. This method provides an alternative to other common derivatizing agents like 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) and dansyl chloride.

Urea-Based Derivatization for Spectrometric Analysis

Urea (B33335) has been presented as a simple, inexpensive, and effective precolumn derivatization reagent for the analysis of amino acids and short peptides by liquid chromatography-mass spectrometry (LC-MS) nih.govnih.gov. This method is applicable to Glycyl-D-phenylalanine for enhancing its separation and detection in complex samples nih.gov. The derivatization reaction involves the nucleophilic addition of the amino group of the dipeptide to urea, resulting in the formation of a carbamoyl (B1232498) derivative with the release of ammonia nih.gov.

The resulting carbamoyl-Glycyl-D-phenylalanine exhibits improved retention on reversed-phase columns compared to the underivatized dipeptide nih.gov. This increased retention is advantageous for separating the analyte from other polar components in a sample matrix. The reaction is typically carried out in an aqueous solution by heating the analyte with an excess of urea.

Studies have shown that the derivatization of dipeptides can be effectively carried out by incubation with a 5 M urea solution at a pH of 9 and a temperature of 80°C for 4 hours nih.gov. One of the significant advantages of using urea is its high water solubility and compatibility with a wide pH range, which eliminates the need for organic solvents or specific buffering systems often required for other derivatization reagents nih.gov. The reagent itself is also stable, safe, and environmentally benign nih.gov. This derivatization approach has shown potential for the determination of oligopeptides in complex samples, such as cell culture media nih.govnih.gov.

Glycyl-D-phenylalanine as a Building Block in Cleavable Linker Synthesis

In the field of solid-phase peptide synthesis (SPPS), cleavable linkers are crucial for the attachment of the growing peptide chain to a solid support and its subsequent release under specific chemical conditions. Amino acids and peptide fragments themselves can be integral parts of these linker structures. Glycyl-D-phenylalanine, as a dipeptide unit, can be incorporated as a building block in the synthesis of more complex peptides that are attached to such cleavable linkers.

The synthesis of a target peptide on a solid support involves the sequential addition of amino acids. In this context, Glycyl-D-phenylalanine would not typically be the linker itself, but rather one of the initial building blocks of the peptide being synthesized. For example, a resin functionalized with a suitable cleavable linker would first have an amino acid, such as phenylalanine, attached. Subsequently, glycine would be coupled to the N-terminus of the resin-bound phenylalanine to form the Glycyl-D-phenylalanine sequence on the solid support. The peptide chain would then be further elongated from the N-terminus of the glycine residue.

The choice of cleavable linker depends on the desired cleavage strategy. There are various types of linkers that are sensitive to different conditions, such as strong acids (e.g., trifluoroacetic acid), bases, or specific reagents, allowing for the release of the synthesized peptide from the resin. The use of a dipeptide unit like Glycyl-D-phenylalanine as an early part of the peptide sequence is a standard procedure in SPPS and is compatible with various linker chemistries, including safety-catch linkers where the lability of the linker is "activated" by a chemical modification step.

Advanced Spectroscopic Characterization of Glycyl D Phenylalanine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive method for probing the structure and conformational behavior of peptides in solution. cdnsciencepub.com It provides detailed information at the atomic level, enabling the characterization of molecular geometry and dynamic processes.

Proton (¹H) and Carbon-13 (¹³)C NMR spectroscopy are fundamental tools for the structural analysis of Glycyl-D-phenylalanine and its derivatives. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, offering insights into the molecular structure. mdpi.com

In ¹H NMR spectra of Glycyl-DL-phenylalanine, the aromatic protons of the phenylalanine residue typically appear as a multiplet in the range of δ 7.30-7.37 ppm. chemicalbook.com The α-proton of the phenylalanine residue is observed around δ 4.50 ppm, while the glycine (B1666218) methylene (B1212753) protons (α-CH₂) present distinct signals, often observed as separate signals due to their diastereotopic nature, for instance at δ 3.78 and δ 3.67 ppm. chemicalbook.com The β-protons of the phenylalanine side chain also show distinct chemical shifts, for example, at δ 3.22 and δ 2.94 ppm. chemicalbook.com

¹³C NMR chemical shifts provide complementary information. For Glycyl-D-phenylalanine derivatives, the carbonyl carbons of the peptide bond and the carboxylic acid group exhibit resonances in the downfield region of the spectrum, typically between 165-180 ppm. oregonstate.edu The α-carbons of the glycine and phenylalanine residues have characteristic shifts, as do the carbons of the phenyl ring. illinois.edu Studies on N-substituted Glycyl-Phenylalanine derivatives have reported ¹³C NMR chemical shifts for the carbonyl carbons at approximately 174.56, 173.12, 171.58, and 168.58 ppm. mdpi.com The chemical shifts are influenced by factors such as solvent polarity and intramolecular interactions. mdpi.com

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (ppm)
Aromatic (Phenyl)7.371
Aromatic (Phenyl)7.30
α-CH (Phenylalanine)4.502
α-CH₂ (Glycine)3.776
α-CH₂ (Glycine)3.666
β-CH₂ (Phenylalanine)3.215
β-CH₂ (Phenylalanine)2.941

Data sourced from a study on this compound in D₂O. chemicalbook.com

NMR parameters beyond chemical shifts, such as coupling constants, are crucial for detailed conformational analysis of Glycyl-D-phenylalanine in solution. researchgate.net The vicinal coupling constants (³J) between protons, particularly the ³J(Hα, Hβ) constants of the phenylalanine residue, provide information about the rotamer populations around the Cα-Cβ bond. cdnsciencepub.com

Studies have interpreted these NMR parameters to suggest preferred rotamers for the phenylalanine side chain and a β-type conformation for the peptide backbone. cdnsciencepub.com This conformation places the two α-protons in the plane of the amide bond. Such analyses have indicated a shorter end-to-end distance in L,D-dipeptides compared to their L,L-diastereomers. cdnsciencepub.com The conformational flexibility of the peptide chain is a key area of investigation, with different conformers, including extended chains and various turns, being accessible in solution. csic.es

NMR spectroscopy is an effective technique for studying the reaction of the terminal amino group of peptides like Glycyl-D-phenylalanine with carbon dioxide in alkaline solutions to form carbamates. cdnsciencepub.comcdnsciencepub.com This reaction is physiologically significant as it is involved in the transport of carbon dioxide in the blood. cdnsciencepub.com

By monitoring the NMR spectra, researchers can distinguish between the free peptide and its carbamate (B1207046) derivative in an equilibrium mixture without the need for physical separation. cdnsciencepub.com The formation of the carbamate derivative leads to noticeable changes in the chemical shifts of the protons near the N-terminus. For instance, the α-protons of the glycyl residue in glycyl-L-phenylalanine show a pH-dependent chemical shift, which becomes pH-independent upon carbamate formation. cdnsciencepub.com The optimal pH for carbamate formation is typically close to the pKa of the terminal amino group. cdnsciencepub.com The analysis of NMR parameters of the carbamate derivatives also provides insights into their possible conformations. cdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a complementary approach to NMR for characterizing the structure and bonding in Glycyl-D-phenylalanine systems. These methods are particularly sensitive to the vibrational modes of the molecule, including those involved in hydrogen bonding. researchgate.net

Key vibrational bands include the N-H stretching vibrations of the amino group, the C=O stretching of the carboxylic acid and the peptide bond (Amide I band), and the N-H bending and C-N stretching of the peptide bond (Amide II band). ru.nl For example, in solid-phase Glycyl-L-phenylalanine, coordination with metal ions like zinc and cadmium has been characterized by shifts in these IR bands, indicating the involvement of the carboxylate and amino groups in coordination. researchgate.net In studies of related dipeptides, the Amide I band is typically observed around 1650-1700 cm⁻¹, and its position can be sensitive to hydrogen bonding and conformation. ru.nl FT-IR can also distinguish between racemic (DL) and enantiopure (D or L) forms of amino acids and peptides due to differences in their crystal lattice symmetry and hydrogen bonding networks. thermofisher.com

Both IR and Raman spectroscopy are powerful tools for investigating hydrogen bonding networks, which play a critical role in determining the conformation and stability of peptides. researchgate.netmdpi.com The frequencies of O-H and N-H stretching vibrations are particularly sensitive to their involvement in hydrogen bonds; a stronger hydrogen bond typically leads to a lower vibrational frequency (redshift) and a broader band. mdpi.com

In studies of similar dipeptides, vibrational analysis, often supported by Density Functional Theory (DFT) calculations, has been used to assign specific vibrational modes and understand how they are affected by intermolecular interactions. researchgate.netresearchgate.net For instance, the analysis of the Amide I and Amide II bands can reveal details about the peptide backbone conformation. ru.nl Raman spectroscopy is particularly useful for studying the vibrations of the aromatic side chain of phenylalanine and can provide information about its environment and conformational state. csic.esresearchgate.net The combination of experimental vibrational spectra with theoretical calculations allows for a detailed understanding of the relationship between the molecular structure, including hydrogen bonding, and the observed vibrational frequencies. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass spectrometry has emerged as a powerful tool for the precise identification and quantification of Glycyl-D-phenylalanine and its derivatives. This technique provides detailed information about the molecular weight and structure of these compounds, facilitating their characterization in complex mixtures.

High-Resolution Mass Spectrometry for Glycyl-D-phenylalanine Derivative Characterization

High-resolution mass spectrometry (HRMS) is instrumental in the characterization of Glycyl-D-phenylalanine derivatives. mdpi.com This technique allows for the accurate determination of the elemental composition of a molecule by providing a precise mass measurement. For instance, in the synthesis of di-N-substituted Glycyl-phenylalanine derivatives, HRMS with electrospray ionization (ESI) has been successfully employed to confirm the structures of the synthesized compounds. mdpi.com The high accuracy of HRMS helps to distinguish between compounds with very similar molecular weights, ensuring unambiguous identification.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural insights. For this compound, MS/MS data reveals characteristic fragments that aid in its identification. nih.gov

Table 1: Exemplary High-Resolution Mass Spectrometry Data for a Glycyl-phenylalanine Derivative

ParameterValueReference
Ionization ModeESI mdpi.com
Precursor Ion [M+H]+ (m/z)223.1077 nih.gov
Major Fragment Ions (m/z)205, 177, 166 nih.gov

This table is for illustrative purposes and specific values may vary depending on the derivative and experimental conditions.

Integration of MS with Chromatographic Separations for Glycyl-D-phenylalanine Analysis

The coupling of mass spectrometry with chromatographic techniques, such as liquid chromatography (LC-MS), significantly enhances the analysis of Glycyl-D-phenylalanine. nih.govnih.gov Chromatography separates the components of a mixture before they enter the mass spectrometer, reducing matrix effects and allowing for the individual analysis of each component. d-nb.info

LC-MS methods have been developed for the sensitive and quantitative analysis of amino acids and their derivatives, including phenylalanine-containing dipeptides. nih.govmdpi.com These methods often involve a derivatization step to improve the chromatographic separation and detection sensitivity. nih.govmdpi.com For example, derivatization with reagents like urea (B33335) or (S)-NIFE can enhance the ionization efficiency and chromatographic retention of the analytes. nih.govmdpi.com The use of a reversed-phase C18 column is common for the separation of these derivatives. nih.govmdpi.com

The integration of LC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive platform for the quantification of Glycyl-D-phenylalanine, even in complex biological matrices. nih.govmdpi.com This approach is crucial for determining the presence and concentration of specific D-amino acids in various samples. mdpi.comthieme-connect.com

Table 2: Typical Liquid Chromatography Parameters for Glycyl-D-phenylalanine Analysis

ParameterConditionReference
Column Reversed-phase C18 nih.govmdpi.com
Mobile Phase A Deionized water with 0.1% formic acid or 5% acetic acid nih.govmdpi.com
Mobile Phase B Acetonitrile or Methanol (B129727) in acetonitrile nih.govmdpi.com
Detection UV (e.g., 210 nm) and Mass Spectrometry nih.gov
Flow Rate 0.25 - 1 mL/min nih.govmdpi.com
Column Temperature 30 - 40 °C nih.govmdpi.com

This table represents typical conditions and may be optimized for specific applications.

Electronic Spectroscopy: UV/Visible Absorption and Luminescence

Electronic spectroscopy, encompassing UV/Visible absorption and luminescence techniques, offers valuable insights into the electronic structure and molecular interactions of Glycyl-D-phenylalanine.

Spectroscopic Probes for Molecular Interactions Involving Glycyl-D-phenylalanine

UV/Visible absorption spectroscopy can be used to study the interactions between Glycyl-D-phenylalanine and other molecules. The aromatic phenylalanine residue in the dipeptide has a characteristic UV absorption spectrum. researchgate.netthermofisher.com Changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or changes in molar absorptivity, can indicate the formation of complexes or interactions with other species. researchgate.net For instance, the interaction between Glycyl-L-phenylalanine and β-cyclodextrin has been investigated using UV/visible absorption and luminescence spectral measurements. researchgate.netuc.pt

Luminescence spectroscopy, particularly fluorescence, is another sensitive technique for probing molecular interactions. researchgate.net The intrinsic fluorescence of the phenylalanine residue can be quenched or enhanced upon interaction with other molecules, providing information about binding affinities and the local environment of the fluorophore. In the study of Glycyl-L-phenylalanine's interaction with β-cyclodextrin, fluorescence measurements were used to determine the association constant of the complex formed. researchgate.netuc.pt

Theoretical calculations, such as density functional theory (DFT), can complement experimental spectroscopic data to provide a more detailed understanding of the electronic transitions and intermolecular forces involved in these interactions. researchgate.netresearchgate.net

Table 3: Spectroscopic Data for Phenylalanine Residue

Spectroscopic TechniqueTypical Absorption Maxima (nm)Reference
UV/Visible Absorption~252, 258, 264 thermofisher.com

The exact absorption maxima can be influenced by the molecular environment and solvent.

Computational Chemistry and Molecular Modeling of Glycyl D Phenylalanine Systems

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic conformational preferences of Glycyl-D-phenylalanine by mapping its potential energy surface. These methods solve the electronic Schrödinger equation to determine the energy of a given molecular geometry, allowing for the identification of stable conformers and the energetic barriers between them.

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of quantum chemical investigations into peptide structures. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on empirical parameters, offering high accuracy at a significant computational cost. cuni.cz

DFT, a more computationally tractable alternative, approximates the electron correlation energy using functionals of the electron density. A variety of functionals are employed for peptide studies, each with its strengths. For instance, the B3LYP functional is widely used for its balance of accuracy and efficiency in calculating geometries and vibrational frequencies. csic.esresearchgate.net Functionals like ωB97XD and M06-2X are specifically designed to better account for non-covalent interactions, which are crucial in peptide folding. csic.esresearchgate.net The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets like 6-31G* and 6-311++G(d,p) are commonly used, with the latter providing a more flexible description of electron distribution. csic.esresearchgate.net

For a molecule like Glycyl-D-phenylalanine, these calculations would typically involve optimizing the geometry of various starting conformations to find local energy minima on the potential energy surface. The inclusion of the D-amino acid introduces specific stereochemical constraints that lead to a unique conformational landscape compared to its L-isomer.

Table 1: Commonly Used DFT Functionals for Peptide Conformational Analysis

FunctionalKey FeaturesTypical Application
B3LYP A hybrid functional that balances accuracy and computational cost.General geometry optimizations and frequency calculations. csic.esresearchgate.net
ωB97XD Includes empirical dispersion corrections, improving the description of non-covalent interactions.Studying systems where dispersion forces are significant, such as those with aromatic rings. csic.es
M06-2X A high-nonlocality functional with good performance for non-covalent interactions.Investigating conformational energies and stacking interactions. researchgate.net

This table is generated based on data from related peptide studies and represents common computational approaches applicable to Glycyl-D-phenylalanine.

The potential energy surface (PES) is a multidimensional landscape that maps the potential energy of a molecule as a function of its atomic coordinates. By exploring the PES, researchers can identify the most stable conformations (local and global minima) and the transition states that connect them. For a dipeptide like Glycyl-D-phenylalanine, the key degrees of freedom are the backbone dihedral angles phi (φ) and psi (ψ). A Ramachandran plot, which is a 2D representation of the PES as a function of φ and ψ, reveals the allowed and disallowed conformational regions.

While the PES is crucial, the free energy surface (FES) provides a more realistic picture of conformational preferences in a given environment, as it includes the effects of entropy and temperature. researchgate.net The FES can be constructed from the PES by calculating the vibrational frequencies of the stable conformers to determine their zero-point vibrational energies and thermal corrections. researchgate.net Studies on related peptides like Glycyl-Phenylalanyl-Alanine (GFA) have shown that the FES can reveal the relative populations of different conformers at a given temperature. researchgate.net For Glycyl-D-phenylalanine, the D-configuration of the phenylalanine residue would lead to a mirrored Ramachandran plot compared to its L-counterpart, with a preference for regions like the right-handed alpha-helix (αR) and left-handed beta-strand (βL).

Dispersion forces, a component of van der Waals forces, are weak, non-covalent interactions arising from temporary fluctuations in electron density. jackwestin.comlibretexts.org In peptides containing aromatic side chains like phenylalanine, dispersion forces, particularly π-π stacking and CH-π interactions, play a significant role in stabilizing folded conformations. upc.edu The interaction between the phenyl ring of the D-phenylalanine residue and the peptide backbone or other parts of the molecule can significantly influence the conformational equilibrium.

Computational methods that accurately account for dispersion are essential for studying such systems. DFT functionals with dispersion corrections (e.g., DFT-D) or methods like MP2 are necessary to capture these subtle but structurally important interactions. researchgate.net The analysis of these forces helps in understanding why certain folded structures are preferred over extended ones. In a study on a tripeptide containing phenylalanine, dispersion energy was shown to be a key factor in stabilizing certain conformers. researchgate.net

Table 2: Illustrative Contribution of Dispersion Energy to Conformational Stability in a Phenylalanine-Containing Peptide (Analogous System)

ConformerRelative Energy (kcal/mol)Dispersion Contribution (kcal/mol)
Extended β-sheet0.00-10.5
Folded Structure 1-1.25-12.8
Folded Structure 2-0.80-11.9

This table is a hypothetical representation based on findings from related peptides to illustrate the importance of dispersion forces. Specific values for Glycyl-D-phenylalanine would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of discrete conformations, molecular dynamics (MD) simulations offer a dynamic view of how Glycyl-D-phenylalanine behaves over time.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. acs.orgnih.gov To simulate Glycyl-D-phenylalanine in a biologically relevant environment, the dipeptide is placed in a box of explicit water molecules, and ions are added to mimic physiological conditions. acs.orgnih.gov The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. nih.gov

Table 3: Typical Parameters for an MD Simulation of a Dipeptide in Aqueous Solution

ParameterValue/Description
Force Field AMBER, CHARMM, or GROMOS
Water Model TIP3P, SPC/E
Box Type Cubic or Rectangular
Temperature 300 K (controlled by a thermostat)
Pressure 1 bar (controlled by a barostat)
Simulation Time Nanoseconds to Microseconds

This table provides a general overview of parameters used in MD simulations of peptides.

Standard MD simulations can sometimes get trapped in local energy minima, making it difficult to sample large-scale conformational changes. Metadynamics is an enhanced sampling technique that accelerates the exploration of the FES by adding a history-dependent bias potential along a set of collective variables (CVs), which are typically key dihedral angles or other structural parameters. nih.gov This bias potential discourages the system from revisiting previously explored regions, allowing it to overcome energy barriers and sample a wider range of conformations.

For Glycyl-D-phenylalanine, metadynamics simulations using the φ and ψ dihedral angles as CVs could be employed to construct the complete FES in solution and identify the pathways for conformational transitions. This approach has been successfully applied to other dipeptides to elucidate their conformational preferences and the kinetics of their interconversion. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Computational modeling, particularly molecular docking, has become an indispensable tool for understanding how dipeptides like Glycyl-D-phenylalanine and its derivatives interact with biological targets at a molecular level. These in silico methods provide crucial insights into binding modes and the structural basis for potential biological activity.

Molecular docking studies have been employed to predict the putative binding modes of Glycyl-D-phenylalanine and its analogs within the active sites of various enzymes. These computational experiments are crucial for understanding the specific interactions that govern ligand recognition and for guiding the design of more potent and selective molecules.

One significant area of investigation has been the interaction with peptidases and related enzymes. For instance, computational models of the acylation tetrahedral intermediates have been used to explore the binding of N-(phenylacetyl)glycyl-D-phenylalanine to the DD-peptidase of Streptomyces R61 and the class C β-lactamase of Enterobacter cloacae P99. nih.gov These models revealed that in the DD-peptidase, the terminal D-alanine carboxylate of the substrate appears to be anchored by interactions with Arg 285 and Thr 299, whereas in the β-lactamase, Lys 315 is the key interacting residue. nih.govnih.gov Such studies highlight how different enzymes can utilize distinct active site residues to bind similar ligands. nih.gov Glycyl-L-phenylalanine has also been identified as an effective acyl acceptor in transpeptidation reactions catalyzed by the Streptomyces R61 DD-peptidase, with molecular modeling demonstrating the structural basis for this acceptor specificity. nih.gov

In the context of neurodegenerative diseases, derivatives of Glycyl-D-phenylalanine have been docked into the active site of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. mdpi.com Using the Glide SP and XP methods, docking experiments suggested that diN-substituted Glycyl-phenylalanine derivatives orient themselves such that the phenylalanine group is placed at the peripheral site of the AChE binding site. mdpi.com This orientation is considered important for their inhibitory activity. mdpi.com The analysis of these predicted binding poses allows for the identification of key chemical interactions and helps pinpoint which functional groups on the ligand could be modified to enhance binding affinity and inhibitory potential. mdpi.com

Furthermore, Glycyl-D-phenylalanine itself has been characterized as an affinity ligand for thermolysin, an enzyme whose active site geometry shares similarities with angiotensin-converting enzyme (ACE), indicating the dipeptide's potential as a scaffold for designing inhibitors for this class of metalloproteases. researchgate.net

Computational models are not only used to predict binding poses but also to quantitatively assess the potential inhibitory activity of novel compounds before their synthesis and experimental testing. This approach streamlines the drug discovery process by prioritizing candidates with the highest likelihood of success.

A notable example involves a series of diN-substituted Glycyl-phenylalanine (diNsGF) derivatives synthesized via an Ugi four-component reaction. mdpi.com Before experimental evaluation, these novel compounds were screened using computational models designed to predict bioactivity based on two-dimensional molecular information. mdpi.com These models predicted that the diNsGF derivatives would act as cholinesterase inhibitors. mdpi.com

Subsequent experimental assays confirmed this prediction, with all synthesized derivatives showing moderate inhibitory activity against acetylcholinesterase (AChE). mdpi.com The computational predictions were thus validated, demonstrating the utility of these in silico tools. Molecular docking results further supported the experimental findings, indicating that the aromatic group of the phenylalanine residue is crucial for the observed AChE inhibitory activity. mdpi.com The study concluded that the diNsGF scaffold could be further optimized by exploring different aromatic groups to develop novel candidates with improved inhibitory potency. mdpi.com

The table below summarizes the computationally predicted and experimentally verified inhibitory activities for a selection of these derivatives against AChE.

CompoundPredicted ActivityExperimental AChE Inhibition (IC₅₀ in µM)
Derivative 7a Cholinesterase Inhibitor75.09 ± 1.0
Derivative 7b Cholinesterase InhibitorModerate Inhibition
Derivative 7c Cholinesterase InhibitorModerate Inhibition
Derivative 6d Cholinesterase InhibitorModerate Inhibition
Derivative 6e Cholinesterase InhibitorModerate Inhibition

This table is based on findings from the synthesis and evaluation of diN-substituted Glycyl-phenylalanine derivatives. mdpi.com

Theoretical Prediction of Spectroscopic and Thermodynamic Parameters

Theoretical chemistry provides powerful methods for predicting the fundamental properties of molecules, including their spectroscopic and thermodynamic parameters. These calculations offer a detailed understanding of molecular structure, stability, and reactivity, complementing experimental data.

For dipeptides like Glycyl-phenylalanine, Density Functional Theory (DFT) is a commonly used method. For example, the acidic dissociation constants (pKa) of glycylphenylalanine in aqueous solution have been determined using ab initio methods. researchgate.net Such studies typically employ DFT at the B3LYP/6-31+G(d) level of theory to calculate the energies of the different protonation states of the molecule. researchgate.netacs.org The effect of the solvent is often incorporated using continuum models like Tomasi's method, which also allows for the analysis of intermolecular hydrogen bonds between the dipeptide and surrounding water molecules. researchgate.netacs.orgscielo.br These calculations have determined that in alkaline aqueous solutions, the cationic, neutral, and anionic species of glycylphenylalanine are solvated by one, two, and four water molecules, respectively. acs.org The theoretically calculated pKa values show good agreement with those determined experimentally. researchgate.netscielo.br

Free energy-reaction coordinate diagrams have also been constructed for the turnover of peptide substrates like N-(phenylacetyl)glycyl-D-phenylalanine by enzymes such as DD-peptidase and β-lactamase. nih.gov These profiles quantify the energy barriers at each stage of the catalytic cycle, including the acylation and deacylation transition states, providing thermodynamic insights into enzyme mechanism and substrate preference. nih.gov

The theoretical prediction of spectroscopic parameters is also a key application of computational chemistry. The vibrational wavenumbers of Glycyl-L-phenylalanine have been calculated using DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific normal modes of the molecule, allowing for a detailed interpretation of experimental IR and Raman spectra. researchgate.net Although much of this detailed vibrational analysis has been performed on the L-isomer, the computational methodologies are directly transferable to Glycyl-D-phenylalanine.

The table below presents key thermodynamic parameters that have been the subject of theoretical prediction for Glycyl-phenylalanine and its derivatives.

ParameterMethodSystemFindingReference
Acidic Dissociation Constant (pKa) DFT (B3LYP/6-31+G(d)) with Tomasi's MethodGlycylphenylalanine in waterCalculation of pKa values in agreement with experimental data. researchgate.netacs.org
Free Energy of Reaction (ΔG) Molecular ModelingN-(phenylacetyl)glycyl-D-phenylalanine with DD-peptidase/β-lactamaseConstruction of free energy profiles for enzyme-catalyzed turnover. nih.gov
Association Constant (K) DFT and TD-DFTGlycyl-L-phenylalanine with β-cyclodextrinEstimation of the association constant for host-guest complex formation. researchgate.net

Enzymatic and Biochemical Studies of Glycyl D Phenylalanine Interactions

Glycyl-D-phenylalanine as a Substrate and Inhibitor of Proteolytic Enzymes

The dipeptide Glycyl-D-phenylalanine serves as a valuable tool in biochemical studies to probe the specificity and mechanisms of various enzymes, particularly proteolytic enzymes. Its unique stereochemistry, featuring a D-amino acid residue, often results in distinct interactions compared to its L-isomer counterpart, making it a subject of interest for understanding enzyme active sites.

Glycyl-D-phenylalanine acts as a competitive inhibitor of thermolysin, a thermostable neutral metalloproteinase. nih.gov The mechanism of inhibition involves the binding of the dipeptide to the active site of the enzyme, preventing the binding of the actual substrate. Studies have shown that the D-enantiomer of glycylphenylalanine exhibits a better fit within the active site of thermolysin compared to its L-counterpart. nih.gov This improved fit is attributed to the preferred conformation of Glycyl-D-phenylalanine, which is thought to enter the active site in its global minimum energy conformation. nih.gov

The interaction is significant enough that Glycyl-D-phenylalanine can be used as an affinity ligand for the purification of thermolysin. nih.govresearchgate.net When immobilized on a resin, Glycyl-D-phenylalanine effectively adsorbs thermolysin, with optimal binding occurring between pH 5.0 and 6.0. nih.gov The strength of this interaction is highlighted by a high association constant, which was measured to be approximately ten times greater than that of Glycyl-L-leucine and D-phenylalanine ligands. nih.gov This strong, specific binding underscores its efficacy as a competitive inhibitor.

Enzymes, particularly proteases, exhibit a high degree of stereospecificity, a fundamental principle in their catalytic function. This is clearly demonstrated in the differential recognition of peptides containing L- versus D-amino acids. biopharmaspec.com While most naturally occurring peptides and proteins are composed of L-amino acids, the introduction of a D-amino acid, such as in Glycyl-D-phenylalanine, significantly alters enzyme interaction. biopharmaspec.com

Thermolysin provides a classic example of this stereochemical discrimination. While it productively binds and cleaves substrates containing L-amino acids, its interaction with D-amino acid-containing peptides like Glycyl-D-phenylalanine is non-productive, leading to inhibition instead of hydrolysis. nih.govnih.gov Conformational studies have revealed that the difference in configuration at the alpha-carbon of the phenylalanine residue dramatically affects the binding mode to thermolysin. nih.gov Glycyl-D-phenylalanine is suggested to bind in its most stable conformation, achieving a better fit in the active site than Glycyl-L-phenylalanine, which may need to adopt a higher energy conformation to bind. nih.gov

This stereospecificity is not limited to thermolysin. Other peptidases also show distinct preferences. For instance, a peptidase from Nocardia orientalis was found to hydrolyze peptide bonds preceding hydrophobic D-amino acids, showing high susceptibility for substrates like glycyl-D-phenylalanine. tandfonline.com Conversely, enzymes like the Streptomyces R61 DD-peptidase recognize certain glycyl-L-amino acids as good acyl acceptors, but not their D-counterparts. nih.gov The ability of an enzyme's active site to distinguish between these stereoisomers is crucial for its biological function and is a key consideration in the design of enzyme inhibitors and synthetic peptide substrates. researchgate.netnih.gov

Table 1: Comparison of Thermolysin Interaction with Glycyl-D-phenylalanine vs. Other Ligands

Ligand Interaction Type Relative Binding Strength Optimal pH for Adsorption Conformational State upon Binding
Glycyl-D-phenylalanine Competitive Inhibitor, Affinity Ligand High (Association Constant: (3.3+/-0.8)x10(5)M(-1)) nih.gov 5.0 - 6.0 nih.gov Global minimum energy conformation nih.gov
Glycyl-L-phenylalanine Competitive Inhibitor Lower than D-enantiomer nih.gov Not specified Higher energy conformation nih.gov
Glycyl-L-leucine Affinity Ligand ~10x lower than Gly-D-Phe nih.gov 5.0 - 6.0 nih.gov Not specified
D-phenylalanine Affinity Ligand ~10x lower than Gly-D-Phe nih.gov 5.0 - 6.0 nih.gov Not specified

Transpeptidation reactions, catalyzed by enzymes like DD-peptidases, involve the transfer of an acyl group from a donor substrate to an acceptor molecule, which is often an amine. nih.gov The specificity of the enzyme's active site for the acyl acceptor is a critical determinant of the reaction's outcome.

Studies on the Streptomyces R61 DD-peptidase have revealed a dual specificity in its acyl acceptor binding site. nih.gov This enzyme can effectively utilize D-amino acids as acceptors. nih.govnih.gov For example, D-phenylalanine was identified as the most effective D-amino acid acceptor for a particular thiolester substrate. nih.gov The effectiveness of D-alanine as an acceptor was shown to increase with pH, suggesting the free amine form is the reactive species. nih.gov

In addition to D-amino acids, certain dipeptides with an N-terminal glycine (B1666218), such as Glycyl-L-alanine and Glycyl-L-phenylalanine, are also good acceptors for this class of enzymes. nih.govnih.gov These molecules may mimic the N-terminus of the natural peptide acceptors in vivo. nih.gov While the research highlights the effectiveness of D-amino acids (like D-phenylalanine) and Gly-L-Xaa dipeptides as separate classes of acceptors, the specific efficacy of Glycyl-D-phenylalanine as a single molecule acceptor in these reactions is less detailed. However, the demonstrated affinity of the active site for both D-phenylalanine and the glycyl-dipeptide structure suggests a potential, if not explicitly quantified, role. This dual recognition capability has spurred the design of "dual function" acceptors to probe the enzyme's active site. nih.gov

Investigation of Glycyl-D-phenylalanine Derivatives as Enzyme Modulators

The chemical scaffold of Glycyl-phenylalanine can be modified to create derivatives with novel biological activities. These derivatives have been investigated as modulators of various enzymes, demonstrating the versatility of this dipeptide structure in drug design and discovery.

A series of di-N-substituted glycyl-phenylalanine (diNsGF) derivatives have been synthesized and evaluated for their potential to inhibit cholinesterases, enzymes that are significant targets in the context of neurodegenerative diseases. nih.govmdpi.com These derivatives were efficiently synthesized using the Ugi four-component reaction. nih.govmdpi.com

Experimental testing revealed that these compounds are moderate inhibitors of acetylcholinesterase (AChE) but exhibit poor activity against butyrylcholinesterase (BuChE). nih.govmdpi.com This selectivity for AChE over BuChE is a desirable characteristic for potential therapeutic agents. Among the synthesized compounds, one derivative, designated as compound 7a in the study, showed notable activity and selectivity against AChE, suggesting that the diNsGF scaffold is a promising starting point for developing novel AChE inhibitors through further chemical modification. nih.govmdpi.com

Understanding the structure-activity relationship (SAR) is crucial for optimizing the inhibitory potential of the di-N-substituted glycyl-phenylalanine (diNsGF) derivatives. nih.govacs.org Molecular docking studies of these compounds with AChE have provided insights into their binding mode. nih.govmdpi.com The simulations suggest that the derivatives position the phenylalanine group at the peripheral site of the AChE enzyme. nih.govmdpi.com

The presence of the phenylalanine moiety is considered critical for the binding affinity and selectivity of these compounds. Analysis of the chemical interactions and orientations of the diNsGF derivatives within the AChE active site has helped identify which chemical groups on the scaffold are amenable to modification. mdpi.com This information is valuable for future combinatorial screening experiments aimed at improving the inhibitory activity of this class of compounds. nih.govmdpi.com By systematically altering these identified groups, novel candidates with enhanced potency and selectivity as AChE inhibitors can be explored. mdpi.com

Table 2: Inhibitory Activity of Di-N-Substituted Glycyl-Phenylalanine (diNsGF) Derivatives

Enzyme Inhibitory Activity Selectivity Key Structural Feature
Acetylcholinesterase (AChE) Moderate nih.govmdpi.com Selective for AChE over BuChE nih.govmdpi.com Phenylalanine group binds at the peripheral site nih.govmdpi.com
Butyrylcholinesterase (BuChE) Poor nih.govmdpi.com

Table 3: List of Compounds Mentioned

Compound Name
Glycyl-D-phenylalanine
Glycyl-L-phenylalanine
Thermolysin
Glycyl-L-leucine
D-phenylalanine
D-alanine
Glycyl-L-alanine
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BuChE)

Glycyl-D-phenylalanine Interactions with Other Biological Macromolecules

The transport of di- and tripeptides across cellular membranes is a critical process for nutrient acquisition in both prokaryotic and eukaryotic organisms. This process is mediated by specific transporter proteins that recognize and shuttle peptides into the cytoplasm. Glycyl-D-phenylalanine, as a dipeptide, is a substrate for several of these transport systems, and its recognition is governed by the structural characteristics of both the peptide and the transporter.

In bacteria, such as Escherichia coli and Salmonella typhimurium, peptide transport is primarily handled by ATP-binding cassette (ABC) transporters and proton-dependent oligopeptide transporters (POT) or peptide transport (PTR) family transporters. nih.gov The Dipeptide Permease (Dpp) system, an ABC transporter, is a key player in the uptake of dipeptides. nih.govfrontiersin.org The Dpp system is a multi-protein complex typically consisting of a periplasmic substrate-binding protein (DppA), two integral membrane proteins (DppB and DppC) that form the translocation channel, and two cytoplasmic ATPases (DppD and DppF) that power the transport process. frontiersin.orgplos.org DppA is responsible for the initial recognition and binding of dipeptides in the periplasm, a crucial step for their subsequent transport into the cell. nih.govplos.org Studies have shown that the Dpp system can transport a variety of dipeptides. nih.gov While the Dpp system is primarily for dipeptides, it can also inefficiently transport some tri- and tetrapeptides. plos.org Another major peptide transporter in bacteria is the Oligopeptide Permease (Opp) system, which, as its name suggests, primarily transports oligopeptides but can also handle some dipeptides. nih.gov In contrast to Dpp and Opp, the Tpp system is specific for tripeptides. nih.govpnas.org

In mammals, the transport of di- and tripeptides, including those containing D-amino acids, is predominantly mediated by the proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). nih.govguidetopharmacology.orgmdpi.com These transporters are part of the Solute Carrier (SLC) superfamily and utilize the electrochemical proton gradient to drive the uptake of peptides into cells against a concentration gradient. nih.govguidetopharmacology.org PEPT1 is a low-affinity, high-capacity transporter primarily found in the small intestine, where it plays a vital role in the absorption of dietary protein digestion products. nih.govmdpi.com PEPT2, on the other hand, is a high-affinity, low-capacity transporter located mainly in the kidneys for the reabsorption of peptides from the glomerular filtrate. mdpi.commdpi.com

The recognition of dipeptides like Glycyl-D-phenylalanine by these transporters is influenced by several structural features of the peptide, including charge, hydrophobicity, size, and the stereochemistry of its constituent amino acids. guidetopharmacology.org Research has indicated that supplementation with the dipeptide glycyl-L-phenylalanine can increase the expression and transport function of PEPT1 in rats. nih.gov While most naturally occurring peptides are composed of L-amino acids, transporters like PEPT1 and PEPT2 have been shown to interact with and transport peptides containing D-amino acids, such as D-Phe-Ala. guidetopharmacology.org The interaction of Glycyl-D-phenylalanine with these transporters facilitates its entry into cells, where it can then participate in various metabolic processes or exert biological effects.

Table of Transporter Systems for Dipeptides

Transporter System Organism Type Primary Function Key Subunits/Features Citations
Dipeptide Permease (Dpp) Bacteria Dipeptide transport, chemotaxis DppA (binding protein), DppB/C (permeases), DppD/F (ATPases) nih.govnih.govfrontiersin.orgplos.org
Oligopeptide Permease (Opp) Bacteria Oligopeptide transport (can transport dipeptides) ABC transporter nih.gov
Tripeptide Permease (Tpp) Bacteria Tripeptide transport Proton motive force driven nih.govpnas.org
PEPT1 (SLC15A1) Mammals High-capacity, low-affinity di/tripeptide transport in the intestine Proton-coupled nih.govguidetopharmacology.orgmdpi.com
PEPT2 (SLC15A2) Mammals High-affinity, low-capacity di/tripeptide transport in the kidney Proton-coupled guidetopharmacology.orgmdpi.commdpi.com

Advanced Analytical Methodologies for Glycyl D Phenylalanine Research

Chromatographic Separation Techniques for Glycyl-D-phenylalanine Enantiomers and Derivatives

The separation of enantiomers, molecules that are mirror images of each other, is a critical challenge in pharmaceutical and biological research. For dipeptides like Glycyl-D-phenylalanine, which contains a chiral center at the D-phenylalanine residue, separating it from its L-enantiomer is essential for accurate analysis. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra High-Performance Liquid Chromatography (UHPLC), are powerful techniques for this purpose, particularly when employing chiral stationary phases (CSPs).

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral HPLC methods are fundamental for the enantioseparation of dipeptides. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

One effective approach involves ligand-exchange chromatography . scispace.com In this technique, a chiral selector, often an amino acid derivative like L-proline or L-4-hydroxyproline, is bonded to the silica (B1680970) support of the stationary phase. scispace.com When a solution containing a metal ion (commonly copper (II)) and the dipeptide mixture is passed through the column, transient diastereomeric metal complexes are formed between the CSP, the metal ion, and each enantiomer of the analyte. scispace.comresearchgate.net The differing stability of these complexes for the D- and L-enantiomers of the dipeptide results in their separation. scispace.com For instance, CSPs with L-4-hydroxyproline have demonstrated good enantioselectivity for dipeptides. scispace.com

Another class of CSPs effective for dipeptide separation is based on macrocyclic glycopeptide antibiotics , such as teicoplanin. A teicoplanin aglycone stationary phase has been successfully used for the enantioseparation of glycyl-dipeptides. nih.gov In reversed-phase mode, this type of column can achieve baseline separation for numerous glycyl-dipeptides, with high resolution values. nih.gov The choice of the organic modifier in the mobile phase, such as methanol (B129727) or acetonitrile, is crucial and significantly influences retention time and resolution. nih.gov

Zwitterionic stationary phases based on Cinchona alkaloids modified with dipeptides have also been developed. nih.gov These CSPs exhibit pseudoenantiomeric behavior, where the alkaloid part primarily drives the enantioselectivity, and the dipeptide substituent modulates it. nih.gov Research has shown that dipeptides containing a phenyl group, such as Glycyl-D-phenylalanine, facilitate better enantioseparation on these columns. nih.gov

The development of chiral HPLC methods often involves optimizing several parameters, including the mobile phase composition (e.g., pH, buffer concentration, and organic modifier content) and the type of CSP.

Table 1: Chiral Stationary Phases for Dipeptide Enantioseparation

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleSeparation PrincipleReference
Ligand-ExchangeL-4-hydroxyprolineFormation of diastereomeric metal chelate complexes scispace.comresearchgate.net
Macrocyclic GlycopeptideTeicoplanin AglyconeDifferential interactions (e.g., hydrogen bonding, dipole-dipole) nih.gov
ZwitterionicCinchona Alkaloid-Dipeptide ConjugateIon-exchange and other enantioselective interactions nih.gov
Cyclodextrin-Basedβ-cyclodextrin derivativesInclusion complexation mdpi.com

Method Development for Ultra High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). lcms.cz The development of UHPLC methods for Glycyl-D-phenylalanine analysis focuses on leveraging these advantages for rapid and sensitive quantification.

A key aspect of UHPLC method development is the optimization of the mobile phase and gradient elution to achieve sharp peaks and good separation in a short timeframe. For the analysis of amino acids and small peptides, reversed-phase chromatography is commonly used. A typical UHPLC method for a compound like Glycyl-D-phenylalanine would involve a C18 column and a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. nih.govsciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with varying polarities. nih.gov

For instance, a validated UHPLC method for the analysis of phenylalanine and related compounds in rat plasma utilized an Acquity UPLC HSS T3 column with a 4-minute ammonium acetate (B1210297) gradient. nih.gov Such rapid methods are highly beneficial for high-throughput analysis. While direct UHPLC analysis of underivatized amino acids and peptides is possible, derivatization is often employed to enhance sensitivity, especially for fluorescence or mass spectrometry detection. lcms.czchromatographyonline.com

The transition from HPLC to UHPLC methods can significantly reduce analysis times, often by half or more, while maintaining or even improving resolution and sensitivity. lcms.cz

Spectrometric Quantification and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantification and structural characterization of molecules like Glycyl-D-phenylalanine. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity.

Development of LC-MS/MS Methods for Trace Analysis

LC-MS/MS is the gold standard for trace analysis due to its high sensitivity and selectivity. The development of an LC-MS/MS method for Glycyl-D-phenylalanine involves several key steps:

Optimization of Mass Spectrometry Parameters: This includes selecting the appropriate ionization mode (typically electrospray ionization, ESI, in positive mode for peptides) and optimizing source parameters like capillary voltage and gas flows.

Selection of MRM Transitions: In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of Glycyl-D-phenylalanine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise. For a dipeptide, characteristic fragment ions often result from the cleavage of the peptide bond.

Chromatographic Separation: A robust UHPLC method, as described previously, is essential to separate the analyte from matrix components, which can cause ion suppression and interfere with quantification.

LC-MS/MS methods can achieve very low limits of quantification (LOQ), often in the nanomolar to picomolar range. sciex.com For example, a rapid LC-MS/MS method for free amino acids demonstrated the ability to quantify analytes at low picomole levels on-column. sciex.com While this study did not specifically include dipeptides, the principles are directly applicable.

Challenges in LC-MS/MS analysis can include matrix effects, where co-eluting compounds from the sample (e.g., from plasma or tissue extracts) suppress or enhance the ionization of the target analyte. Careful sample preparation, such as protein precipitation or solid-phase extraction (SPE), is crucial to minimize these effects. nih.gov

Novel Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For Glycyl-D-phenylalanine, derivatization can improve chromatographic behavior, and more importantly, enhance detection sensitivity and selectivity.

Design and Evaluation of New Derivatization Reagents

The design of new derivatization reagents aims to overcome the limitations of existing ones and to be tailored for modern analytical platforms like LC-MS/MS. An ideal derivatization reagent should react quickly and quantitatively with the target functional groups (in this case, the primary amine of the glycine (B1666218) residue) under mild conditions.

Several types of derivatization reagents are used for amino acids and peptides:

Reagents targeting the primary amine:

Dansyl chloride (DNS-Cl): A classic reagent that introduces a fluorescent dansyl group, significantly enhancing detection by fluorescence and MS. researchgate.netacs.org

Phenyl isocyanate (PIC): This reagent reacts with the free amino group to form a phenylcarbamoyl derivative, which can be analyzed by LC-MS/MS. researchgate.net The resulting derivatives often show specific fragmentation patterns useful for identification. researchgate.net

Urea (B33335): A simple and inexpensive reagent that has been shown to react with amino acids to form carbamoyl (B1232498) amino acids. nih.govresearchgate.net These derivatives exhibit improved retention on reversed-phase columns and enhanced UV and MS response. nih.govresearchgate.net The reaction can be carried out in an aqueous solution, simplifying sample preparation. nih.gov

Phthalylglycyl chloride (PG-Cl): A newer reagent developed for the determination of urinary amino acids using UHPLC-MS. researchgate.net

A novel strategy is selective peptide derivatization (SPD) , where the goal is to selectively derivatize the target peptide while leaving abundant background peptides underivatized. nih.gov This approach can improve sample extraction recovery and chromatographic separation, leading to enhanced sensitivity. For example, malondialdehyde (MDA) has been used to selectively derivatize arginine-containing peptides. nih.gov While this specific example is for arginine, the principle could be adapted for other amino acid residues.

The evaluation of a new derivatization reagent involves assessing its reaction efficiency, the stability of the derivatives, the improvement in analytical signal, and the absence of interfering byproducts.

Table 2: Derivatization Reagents for Amino Acids and Peptides

Derivatization ReagentTarget Functional GroupPurpose of DerivatizationReference
Dansyl chloride (DNS-Cl)Primary and secondary aminesFluorescence enhancement, improved ionization researchgate.netacs.org
Phenyl isocyanate (PIC)Primary aminesImproved chromatographic retention and MS/MS fragmentation researchgate.net
UreaPrimary aminesImproved retention, enhanced UV and MS response nih.govresearchgate.net
Phthalylglycyl chloride (PG-Cl)Primary aminesEnhanced sensitivity for UHPLC-MS analysis researchgate.net

Microfluidic and Miniaturized Analytical Systems for Glycyl-D-phenylalanine

The investigation of Glycyl-D-phenylalanine has significantly benefited from the advent of microfluidic and miniaturized analytical systems, often referred to as lab-on-a-chip (LOC) technologies. arxiv.org These platforms offer substantial advantages for peptide analysis, including reduced sample and reagent consumption, faster analysis times, and higher throughput and sensitivity. nih.govmdpi.com By integrating laboratory functions on a single chip, these systems provide a powerful tool for the detailed study of dipeptides like Glycyl-D-phenylalanine. elveflow.comunizg.hr

Microfluidic systems manipulate and control fluids at the sub-millimeter scale, enabling precise handling of minute sample volumes. arxiv.orgcsic.es This is particularly advantageous in research scenarios where the sample amount is limited. The small scale of these devices leads to shorter diffusion distances and a high surface-area-to-volume ratio, which can enhance reaction and separation efficiencies. nih.gov

One of the primary miniaturized techniques applicable to Glycyl-D-phenylalanine analysis is microchip electrophoresis (MCE). nih.gov MCE integrates sample injection, separation, and detection on a single microfluidic device, offering rapid and highly efficient separations of peptides based on their electrophoretic mobility and size. nih.gov The inherent advantages of MCE, such as minimal sample volume requirements and short analysis times, make it a suitable method for the high-throughput screening and quality control of Glycyl-D-phenylalanine. nih.gov

Another powerful approach involves the use of microfluidic chromatography. nih.gov Miniaturized liquid chromatography systems can be fabricated on a chip, incorporating stationary phases for the separation of peptides like Glycyl-D-phenylalanine based on their physicochemical properties. These systems can be directly coupled to mass spectrometry, providing a seamless workflow from separation to identification and quantification. arxiv.org For instance, a microfluidic device could be designed with a cation exchange column for the purification and concentration of Glycyl-D-phenylalanine from complex biological matrices. nih.gov

The table below illustrates the potential performance characteristics of a microfluidic capillary electrophoresis system for the analysis of dipeptides, based on typical system capabilities.

Table 1: Illustrative Performance of a Microfluidic Capillary Electrophoresis (MCE) System for Dipeptide Analysis

Parameter Typical Value Benefit for Glycyl-D-phenylalanine Analysis
Injection Volume 1-10 nL Minimizes sample consumption. arxiv.org
Analysis Time < 5 minutes Enables high-throughput screening. nih.gov
Separation Voltage 1-5 kV Provides efficient separation.
Resolution > 100,000 plates/meter Allows for the separation of closely related peptides. nih.gov

| Detection Limit | Micromolar to nanomolar | Enables the analysis of low-abundance samples. |

Furthermore, fully integrated lab-on-a-chip systems can automate the entire analytical process, from sample pretreatment to detection. elveflow.com For Glycyl-D-phenylalanine research, such a device could incorporate micro-reactors for derivatization reactions, followed by separation and detection, all on a single, portable platform. unizg.hr The automation capabilities of these systems reduce manual labor and the potential for human error, leading to more reproducible and reliable results. tu-dresden.de

The features of a conceptual lab-on-a-chip device for the comprehensive analysis of Glycyl-D-phenylalanine are summarized in the table below.

Table 2: Conceptual Features of a Lab-on-a-Chip Device for Glycyl-D-phenylalanine Analysis

Component Function Advantage
Micropumps and Microvalves Precise fluid handling and control. nih.gov Accurate dispensing of reagents and sample.
Micro-mixer Rapid mixing of sample and reagents. Homogeneous reaction conditions.
Separation Channel Electrophoretic or chromatographic separation. High-resolution analysis. arxiv.org
Integrated Detector On-chip detection (e.g., UV, fluorescence). Real-time monitoring of the separation.

| Mass Spectrometry Interface | Coupling to a mass spectrometer. | Structural elucidation and sensitive quantification. elveflow.com |

The continuous development of microfluidic and miniaturized analytical systems holds great promise for advancing research on Glycyl-D-phenylalanine. These technologies are poised to enable more sophisticated and higher-throughput studies, from fundamental investigations of its properties to its application in various scientific fields. The ability to perform complex analytical tasks on a micro-scale will undoubtedly accelerate the pace of discovery in dipeptide research. wiley.comnih.gov

Emerging Research Directions and Applications in Glycyl D Phenylalanine Chemistry

Design Principles for Bio-Inspired Catalysts and Artificial Enzymes (Artzymes) Incorporating Glycyl-D-phenylalanine Motifs

The design of artificial enzymes, or artzymes, that mimic the catalytic efficiency and specificity of natural enzymes is a major goal in biotechnology. The incorporation of unnatural amino acids, such as D-phenylalanine, into peptide scaffolds offers a powerful strategy to create novel catalytic sites and enhance enzymatic stability. Glycyl-D-phenylalanine motifs are of particular interest due to the conformational flexibility imparted by the glycine (B1666218) residue, which can allow for precise positioning of the catalytic D-phenylalanine side chain.

One of the key design principles involves using the dipeptide as a recognition element for specific substrates. Research has shown that Glycyl-D-phenylalanine can act as an effective affinity ligand for certain enzymes. For instance, a study on the metalloendopeptidase thermolysin demonstrated that immobilized Glycyl-D-phenylalanine exhibits a high association constant for the enzyme, suggesting its utility in affinity-based applications. nih.gov This affinity can be harnessed in the design of artzymes where the Glycyl-D-phenylalanine motif serves to bind a target molecule, bringing it into proximity with a catalytic center.

The incorporation of D-amino acids into peptide-based catalysts can also confer resistance to proteolytic degradation, a significant advantage for in vivo applications. nih.gov The design of such catalysts often involves positioning the D-phenylalanine residue within a defined three-dimensional scaffold to create a specific active site. The glycine component of the dipeptide allows for a greater range of backbone dihedral angles, facilitating the adoption of conformations necessary for catalysis. While the de novo design of enzymes is complex, minimalist approaches focusing on short peptide catalysts have shown promise. nih.gov The principles guiding the design of these minimalist artzymes often involve the strategic placement of functional residues to stabilize transition states, a role for which the phenyl group of D-phenylalanine can be adapted.

Key Design Principles for Incorporating Glycyl-D-phenylalanine in Artzymes:

PrincipleRationalePotential Application
Substrate Recognition The specific binding affinity of the Glycyl-D-phenylalanine motif for target molecules.Development of selective biosensors or catalysts for specific biochemical transformations.
Proteolytic Stability The presence of a D-amino acid enhances resistance to degradation by proteases.Creation of robust biocatalysts for use in complex biological environments.
Conformational Flexibility The glycine residue allows for a wide range of backbone conformations.Fine-tuning the geometry of the active site to optimize catalytic efficiency.
Transition State Stabilization The aromatic side chain of D-phenylalanine can be positioned to interact favorably with reaction intermediates.Design of catalysts for a variety of chemical reactions, including hydrolysis and bond formation.

Rational Design of Peptide-Based Drug Delivery Systems Utilizing Glycyl-D-phenylalanine Spacers

Peptide-based drug delivery systems, particularly antibody-drug conjugates (ADCs), represent a cutting-edge approach to cancer therapy. These systems utilize a linker to attach a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens. The linker's properties are critical for the ADC's efficacy and safety, requiring stability in circulation and efficient cleavage at the target site. Dipeptide linkers are widely used due to their susceptibility to cleavage by lysosomal enzymes, such as cathepsins, which are abundant in tumor cells.

The rational design of these linkers involves selecting a dipeptide sequence that is recognized and cleaved by specific lysosomal proteases. While Valine-Citrulline (Val-Cit) is a commonly used dipeptide linker, research is expanding to other sequences to optimize drug release kinetics and overcome resistance mechanisms. iphasebiosci.comnih.gov The inclusion of D-amino acids in these linkers is an area of active investigation, as it can influence both stability and enzymatic cleavage.

One notable example is the development of "exo-cleavable" linkers, where the cleavable peptide is positioned at the exo-position of a p-aminobenzylcarbamate (PABC) moiety. nih.gov This design can enhance aqueous solubility and reduce aggregation, even with hydrophobic payloads. While specific studies on Glycyl-D-phenylalanine as a primary linker are emerging, the closely related "N-Cbz-glycyl-glycyl-D-phenylalanine" has been identified as a cleavable ADC linker, highlighting the potential of this motif. mdpi.com The rationale for using a Glycyl-D-phenylalanine spacer would be to modulate the steric hindrance and electronic properties at the cleavage site, potentially altering the rate of enzymatic hydrolysis.

Key Considerations in Designing Glycyl-D-phenylalanine Spacers:

ParameterDesign GoalRationale
Enzymatic Cleavage Efficient and specific cleavage by lysosomal proteases (e.g., Cathepsin B).To ensure the timely release of the cytotoxic payload within the target tumor cell.
Plasma Stability High stability in systemic circulation to prevent premature drug release.To minimize off-target toxicity and maximize the therapeutic window.
Hydrophilicity/Hydrophobicity Balanced properties to prevent aggregation and ensure good pharmacokinetics.The glycine residue can contribute to flexibility and solubility.
Payload Attachment Chemistry Compatibility with the functional groups of the cytotoxic drug.To enable efficient and stable conjugation of the payload to the linker.

Exploration of Glycyl-D-phenylalanine in Materials Science and Nanotechnology

The self-assembly of small molecules, particularly peptides, into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. These materials have potential applications in tissue engineering, drug delivery, and nanoelectronics. Phenylalanine-containing peptides are particularly known for their ability to self-assemble into various nanostructures, such as nanotubes, nanofibers, and hydrogels, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. nih.govacs.org

While the self-assembly of diphenylalanine (Phe-Phe) is extensively studied, research into the self-assembly of Glycyl-D-phenylalanine is less mature. However, studies on dipeptides containing D-phenylalanine suggest that chirality plays a crucial role in determining the morphology of the resulting nanostructures. The introduction of a D-amino acid can alter the packing of the peptide backbone and the orientation of the side chains, leading to different self-assembled architectures compared to their L-amino acid counterparts. mdpi.com For instance, the stereoisomer D-Phe-L-Ile can assemble into water-filled channels that form supramolecular hydrogels, a property not observed in D-Ile-L-Phe. mdpi.com

The glycine residue in Glycyl-D-phenylalanine introduces additional flexibility, which could lead to novel self-assembly pathways and nanostructures. It is hypothesized that Glycyl-D-phenylalanine could form hydrogels under specific conditions, driven by the interplay between the hydrophilic glycine and the hydrophobic D-phenylalanine. rsc.org These hydrogels could find applications as scaffolds for 3D cell culture or as matrices for the controlled release of therapeutic agents. researchgate.net

Potential Nanostructures and Materials from Glycyl-D-phenylalanine:

NanostructurePotential Driving ForcesPotential Applications
Nanofibers/Nanoribbons Hydrogen bonding between peptide backbones and π-π stacking of phenyl rings.Scaffolds for tissue engineering, components for biosensors.
Hydrogels Entanglement of self-assembled nanofibers in an aqueous environment.3D cell culture, controlled drug release, wound healing.
Vesicles/Micelles Amphiphilic nature of the dipeptide in aqueous solution.Nanocarriers for targeted drug delivery.

Advanced Computational-Experimental Integration for Comprehensive Glycyl-D-phenylalanine System Understanding

A comprehensive understanding of the structure, dynamics, and interactions of Glycyl-D-phenylalanine is crucial for its rational application in the fields mentioned above. The integration of advanced computational methods with experimental techniques provides a powerful approach to achieve this.

Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, can provide detailed insights into the conformational landscape of Glycyl-D-phenylalanine in different environments (e.g., in vacuum, in solution). nih.gov These simulations can predict the preferred dihedral angles of the peptide backbone and the orientation of the D-phenylalanine side chain, which are critical for its function as a catalytic motif or a self-assembling unit. For instance, MD simulations can be used to study the interactions of the dipeptide with water molecules and other solutes, providing information on its solvation properties and aggregation behavior. nih.gov

Experimental techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, provide valuable data to validate and refine the computational models. researchgate.net Vibrational spectroscopy can probe the secondary structure of the dipeptide and the nature of the intermolecular interactions, such as hydrogen bonding. NMR can provide information on the solution-state conformation and dynamics. By combining these experimental data with computational predictions, a more accurate and complete picture of the Glycyl-D-phenylalanine system can be obtained. This integrated approach is essential for understanding how modifications to the dipeptide structure or its environment will affect its properties and for the rational design of new functional materials and molecules based on this versatile building block.

Integrated Approaches for Studying Glycyl-D-phenylalanine:

Computational MethodExperimental TechniqueInformation Gained
Molecular Dynamics (MD) Simulations NMR SpectroscopyConformational dynamics and flexibility in solution.
Quantum Chemical Calculations (DFT) FT-IR and Raman SpectroscopyVibrational modes and hydrogen bonding patterns.
Docking and Free Energy Calculations Affinity ChromatographyBinding affinity and interaction with biological targets.
Coarse-Grained Simulations Transmission Electron Microscopy (TEM)Self-assembly pathways and morphology of nanostructures.

Q & A

Q. What are the primary research applications of Glycyl-D-phenylalanine in enzyme studies?

Glycyl-D-phenylalanine (Gly-D-Phe) is widely used as a ligand in affinity chromatography for thermolysin purification. Its immobilization to resin matrices through spacers of varying chain lengths (e.g., 3–10 carbons) optimizes binding efficiency by balancing steric hindrance and flexibility . Additionally, Gly-D-Phe serves as a substrate in HPLC-based assays to measure dipeptidase activity, particularly in diagnosing rare metabolic disorders linked to glutathione synthesis defects .

Q. How is Glycyl-D-phenylalanine synthesized and characterized in laboratory settings?

Synthesis involves reacting L-phenylalanine with formyl chloride in anhydrous organic solvents (e.g., dichloromethane) under alkaline catalysis . For affinity gel preparation, Gly-D-Phe is immobilized via spacers, and the resulting gels are characterized using techniques like NMR for structural confirmation and HPLC for purity assessment . Known compounds require literature cross-referencing, while novel derivatives demand full spectral data (e.g., 1^1H/13^13C NMR) and elemental analysis .

Q. What analytical methods are recommended for quantifying Glycyl-D-phenylalanine in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard, offering high sensitivity and specificity for quantifying Gly-D-Phe in urine or serum . Method validation should include calibration curves, recovery rates, and precision tests (intra-/inter-day variability) to ensure reproducibility .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments using Glycyl-D-phenylalanine as a ligand in affinity chromatography?

  • Spacer Optimization : Spacer length directly impacts ligand accessibility. Longer spacers (e.g., 10 carbons) enhance thermolysin binding capacity by reducing steric hindrance but may increase nonspecific interactions .
  • Reproducibility : Detailed protocols must specify resin type, immobilization pH, and blocking agents (e.g., ethanolamine) to enable replication .
  • Controls : Include negative controls (e.g., spacer-only resins) to differentiate specific binding from background noise .

Q. How can researchers address contradictions in data when using Glycyl-D-phenylalanine-based assays?

  • Error Analysis : Evaluate experimental flaws such as incomplete substrate hydrolysis or detector calibration drift .
  • Method Triangulation : Cross-validate results using complementary techniques (e.g., mass spectrometry alongside HPLC) .
  • Statistical Rigor : Apply ANOVA or t-tests to assess variability, and report confidence intervals for critical parameters like enzyme activity .

Q. What strategies improve the sensitivity of Glycyl-D-phenylalanine in diagnostic assays for metabolic disorders?

  • Pre-Treatment Protocols : Deproteinize samples via ultrafiltration to eliminate interfering proteins .
  • Derivatization : Enhance detectability by tagging Gly-D-Phe with fluorescent probes (e.g., o-phthaldialdehyde) pre-HPLC analysis .
  • Automation : Implement robotic liquid handling systems to minimize human error in high-throughput screening .

Methodological Best Practices

Q. How should researchers document Glycyl-D-phenylalanine experiments to ensure reproducibility?

  • Materials Section : Specify suppliers, purity grades, and lot numbers for reagents .
  • Data Transparency : Deposit raw chromatograms and spectral data in supplementary files with descriptive titles (e.g., "HPLC_Calibration_Curve_Gly-D-Phe") .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical research, including randomization and blinding in animal/cell-based studies .

Q. What are common pitfalls in interpreting Glycyl-D-phenylalanine interaction studies, and how can they be mitigated?

  • Nonlinear Binding Kinetics : Use surface plasmon resonance (SPR) to distinguish specific binding from aggregation artifacts .
  • Matrix Effects : Test buffer compatibility (e.g., Tris vs. phosphate buffers) to avoid false negatives in affinity assays .
  • Data Overinterpretation : Avoid conflating correlation with causation; confirm mechanistic hypotheses via mutagenesis or inhibitor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.